Met-enkephalin-arg-arg

Description

Overview of Opioid Peptide Systems and Neurotransmission

The endogenous opioid system is a crucial neuromodulatory system that influences a wide array of physiological processes. nih.gov It is comprised of opioid peptides, which are naturally occurring neurotransmitters, and their corresponding receptors. news-medical.netmeddiscoveries.org These peptides act as neuromodulators, modifying the actions of other neurotransmitters in the central nervous system. nih.gov By binding to opioid receptors, they can alter the electrical properties of neurons, making them less likely to fire and thereby influencing the release of various neurotransmitters. nih.gov This modulation plays a significant role in pain perception, emotional regulation, reward pathways, stress responses, and even autonomic control. news-medical.netacnp.org

Opioid peptides are released from nerve cells and can act as hormones, traveling through the bloodstream to target distant tissues, or as neurotransmitters, acting locally at the synapse. nih.gov Their inhibitory effects are central to their function, helping to fine-tune neural circuits and maintain homeostasis. acnp.orgfrontiersin.org For instance, in pain pathways, they can inhibit the transmission of pain signals from the spinal cord to the brain. meddiscoveries.orgacnp.org

Historical Context of Opioid Peptide Identification and Biological Significance

The journey to understanding endogenous opioids began with research into the effects of opiate drugs like morphine. news-medical.net Scientists hypothesized the existence of specific receptors in the body that these drugs acted upon. This led to the groundbreaking discovery of opioid receptors in the early 1970s. nih.gov The logical next step was the search for the body's own molecules that bind to these receptors.

In 1975, this search culminated in the identification of the first endogenous opioid peptides, Met-enkephalin and Leu-enkephalin. nih.govmdpi.comnih.gov This discovery revolutionized our understanding of pain, addiction, and emotion, revealing an intrinsic system for modulating these experiences. nih.gov It became clear that exogenous opiates were essentially mimicking the actions of these naturally produced peptides. fupress.net Subsequent research led to the discovery of other opioid peptides, including dynorphins and beta-endorphin. nih.govmdpi.com The identification of these peptides and their precursor proteins further illuminated the complexity and importance of the endogenous opioid system in a multitude of biological functions. nih.gov

Classification and Nomenclature of Endogenous Opioid Peptides

Endogenous opioid peptides are categorized into distinct families based on their precursor proteins. news-medical.netmeddiscoveries.org The three primary families are:

Enkephalins: Derived from the precursor proenkephalin. news-medical.netnih.gov

Endorphins: Derived from the precursor pro-opiomelanocortin (POMC). news-medical.netnih.gov

Dynorphins: Derived from the precursor prodynorphin. news-medical.netnih.gov

Each precursor protein is encoded by a separate gene and, through a process of proteolytic cleavage, gives rise to multiple active peptides. meddiscoveries.org A fourth family, the nociceptin/orphanin FQ system, is also recognized. mdpi.com

The nomenclature of these peptides often reflects their origin or structure. For instance, "enkephalin" is derived from the Greek words for "in the head." The primary opioid peptides within these families include Met-enkephalin, Leu-enkephalin, β-endorphin, and various dynorphins. news-medical.net These peptides exhibit varying affinities for the different types of opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govnih.gov

Specific Context of Met-enkephalin-Arg-Arg as a Proenkephalin-Derived Peptide

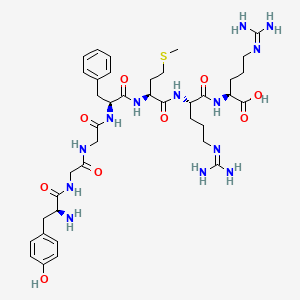

This compound is a heptapeptide (B1575542), meaning it is composed of a chain of seven amino acids. Its sequence is Tyr-Gly-Gly-Phe-Met-Arg-Arg. It is one of several opioid peptides derived from the precursor protein proenkephalin. nih.gov The processing of proenkephalin is a complex enzymatic process that involves cleavage at specific sites, typically pairs of basic amino acids like Lys-Arg, Arg-Arg, and Lys-Lys. nih.gov

The proenkephalin precursor contains multiple copies of the Met-enkephalin sequence and one copy of the Leu-enkephalin sequence. tandfonline.com The generation of this compound occurs through specific proteolytic cleavage of proenkephalin. nih.gov The presence of the two arginine residues at the C-terminus distinguishes it from the pentapeptide Met-enkephalin. Research has shown that a prohormone thiol protease (PTP) is capable of cleaving at the Arg-Arg site of proenkephalin-derived peptides to generate [Met]-enkephalin. nih.gov

While Met-enkephalin is a well-studied opioid peptide, extended forms like this compound are also biologically significant. They can act as intermediates in the processing pathway to the final pentapeptide or may have their own distinct biological activities and receptor interactions.

Detailed Research Findings

Research into this compound and its related peptides has revealed important aspects of their function and regulation. For example, studies have investigated the differential release of proenkephalin-derived peptides under different conditions. One study found that low-frequency transcutaneous electrical nerve stimulation (TENS) in humans led to a significant increase in immunoreactive Met-enkephalin-Arg-Phe (a closely related heptapeptide) in the cerebrospinal fluid, suggesting a specific role for these extended enkephalins in certain types of pain modulation. nih.gov

Furthermore, investigations into models of chronic pain have shown changes in the levels of Met-enkephalin-Arg-Phe in different brain regions, indicating that the processing of proenkephalin is altered in pathological states. diva-portal.org In the context of the heart, proenkephalin and its products, including [Met5]enkephalin-Arg6-Phe7, are synthesized and released, suggesting a role in cardiovascular regulation. physiology.org

The processing of proenkephalin itself is a key area of research. The enzyme prohormone thiol protease (PTP) has been shown to cleave proenkephalin at various dibasic and monobasic sites to produce active enkephalin peptides. nih.gov This highlights the intricate enzymatic machinery required to generate the diverse array of opioid peptides from a single precursor.

The Intricate Pathway to this compound: A Story of Biosynthesis and Processing

The heptapeptide this compound is a crucial intermediate in the biosynthesis of the endogenous opioid peptide Met-enkephalin. Its formation is a testament to the precise and complex molecular machinery that governs the production of neuropeptides. This article delves into the detailed process of its creation, from the initial genetic blueprint to the final enzymatic modifications.

Gene Expression and Transcriptional Regulation of Preproenkephalin

The journey to this compound begins with the transcription of the preproenkephalin (PENK) gene. This gene serves as the foundational template for producing a precursor protein that will ultimately yield several opioid peptides, including Met-enkephalin. The expression of the PENK gene is a tightly controlled process, influenced by a variety of factors that can either enhance or suppress its transcription.

Research has shown that the regulation of PENK gene expression is tissue-specific and can be modulated by neuronal activity. pnas.org For instance, studies in transgenic mice have demonstrated that a 200-base-pair region of the preproenkephalin promoter can confer brain-specific expression and is responsive to changes in neuronal signaling. pnas.org This "trans-synaptic" regulation highlights the dynamic nature of enkephalin synthesis in response to physiological demands. pnas.org

Furthermore, various signaling pathways and transcription factors play a role. For example, the neural epidermal growth factor (EGF)-like-like 2 (NELL2) protein has been shown to have a dual effect on PENK gene expression. inforang.com Intracellular NELL2 can suppress PENK transcription, while extracellular NELL2 can activate it. inforang.com Hormonal signals also exert control; glucocorticoids, for instance, have been found to regulate PENK gene expression in the forebrain. nih.gov In the adrenal gland of fetal sheep, cortisol infusion leads to a decrease in PENK mRNA levels, while hypoxemia can cause an increase, suggesting a complex interplay of factors in response to stress. bioscientifica.com

Proenkephalin A: The Primary Precursor

Once the PENK gene is transcribed into messenger RNA (mRNA), it is translated into the precursor protein, proenkephalin A. This large polypeptide is the primary source from which this compound and other enkephalin-related peptides are derived. diva-portal.org

Structural Organization of Proenkephalin A

Proenkephalin A is a multi-functional precursor containing several copies of opioid peptides embedded within its sequence. Its structure is characterized by the presence of these peptide sequences, which are typically flanked by pairs of basic amino acid residues, such as lysine (B10760008) and arginine. These basic residues act as recognition sites for specific processing enzymes.

Multiple Enkephalin Motifs within Proenkephalin A

The genius of the proenkephalin A design lies in its capacity to generate multiple bioactive peptides from a single precursor molecule. smolecule.com Within its structure, there are four copies of the Met-enkephalin sequence and one copy of the Leu-enkephalin sequence. wikipedia.orgresearchgate.net Additionally, it contains the sequences for two C-terminally extended Met-enkephalin derivatives: the heptapeptide Met-enkephalin-Arg-Phe and the octapeptide Met-enkephalin-Arg-Gly-Leu. wikipedia.orgresearchgate.net This arrangement allows for the efficient and coordinated production of a suite of opioid peptides. The Met-enkephalin sequences are located at positions 100–104, 107–111, 136–140, and 210–214 of the proenkephalin A protein. wikipedia.org The heptapeptide and octapeptide are found at positions 261–267 and 186–193, respectively. wikipedia.org

The Final Steps: Proteolytic Cleavage and Maturation

The liberation of this compound from the proenkephalin A precursor is a multi-step process involving precise enzymatic cleavage. This intricate molecular dance ensures that the final peptide is correctly formed and ready for its biological role.

The Role of Prohormone Convertases (PC1/3, PC2)

The initial cleavage of proenkephalin A is carried out by a family of enzymes known as prohormone convertases (PCs). Specifically, PC1/3 and PC2, which are trypsin-like endopeptidases, recognize and cleave the precursor at the paired basic amino acid residues that flank the enkephalin sequences. wikipedia.org This action releases larger peptide intermediates from the proenkephalin A backbone.

Carboxypeptidase E (CPE/Enkephalin Convertase) Activity

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N13O9S/c1-62-18-15-28(35(58)50-27(9-5-16-45-38(41)42)34(57)52-29(37(60)61)10-6-17-46-39(43)44)51-36(59)30(20-23-7-3-2-4-8-23)49-32(55)22-47-31(54)21-48-33(56)26(40)19-24-11-13-25(53)14-12-24/h2-4,7-8,11-14,26-30,53H,5-6,9-10,15-22,40H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQNVHLDWXBGQP-IIZANFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59N13O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76496-10-1 | |

| Record name | Enkephalin-met, arg(6,7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076496101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Post Translational Processing of Met Enkephalin Arg Arg

Proteolytic Cleavage Pathways and Enzymes Involved in Maturation

Cathepsin L (CTSL) in Met-enkephalin Generation

Further investigations into the composition of the PTP complex have revealed that Cathepsin L, a cysteine protease from the papain family, is the primary enzyme responsible for this proenkephalin-cleaving activity. pnas.org Initially known for its role in lysosomal protein degradation, Cathepsin L has been shown to have a distinct function within secretory vesicles, where it acts as a prohormone-processing enzyme. pnas.orgglygen.org This is supported by the significant reduction in brain [Met]enkephalin levels observed in Cathepsin L gene knockout mice. pnas.org

Expression of Cathepsin L in neuroendocrine cells leads to a marked increase in the cellular levels of (Met)enkephalin, confirming its direct role in the conversion of proenkephalin. nih.govresearchgate.net The enzyme is co-localized with (Met)enkephalin in secretory vesicles and is secreted along with the neuropeptide upon cellular stimulation. pnas.orgnih.gov This dual function of Cathepsin L, in both lysosomal degradation and neuropeptide biosynthesis, highlights its versatile role in cellular protein processing. glygen.orgnih.gov

| Enzyme Characteristics | |

| Enzyme | Prohormone Thiol Protease (PTP) / Cathepsin L |

| Enzyme Class | Cysteine Protease |

| Molecular Weight | ~33 kDa |

| Optimal pH | 5.5 |

| Location | Secretory Vesicles (Chromaffin Granules) |

| Function | Proenkephalin Processing |

Specific Cleavage Sites (Dibasic Lys-Arg, Arg-Arg; Monobasic Arginine Sites)

The proteolytic processing of proenkephalin is highly specific, occurring at particular amino acid sequences known as cleavage sites. Proenkephalin contains multiple cleavage sites, primarily consisting of pairs of basic amino acids. nih.gov PTP/Cathepsin L demonstrates the ability to cleave at these dibasic sites, including Lys-Arg and Arg-Arg, as well as at certain monobasic arginine sites. nih.gov

The cleavage at these sites is essential for liberating the various enkephalin-containing peptides from the precursor molecule. For instance, PTP has been shown to cleave the Arg-Arg site at the NH2-terminal side of the paired basic residues to generate [Met]-enkephalin. nih.gov It also cleaves at the Lys-Arg site within enkephalin-containing peptide substrates. nih.gov Furthermore, the enzyme is capable of cleaving at monobasic arginine sites, demonstrating its comprehensive role in proenkephalin processing. nih.gov The specificity of PTP/Cathepsin L for these sites distinguishes it from other prohormone processing enzymes. nih.gov

| Cleavage Site | Enzyme | Action |

| Lys-Arg | PTP/Cathepsin L | Cleavage at the dibasic site |

| Arg-Arg | PTP/Cathepsin L | Cleavage at the NH2-terminal side |

| Monobasic Arginine | PTP/Cathepsin L | Cleavage at the monobasic site |

Formation of C-Terminus Extended Met-enkephalin Derivatives

In addition to the pentapeptide Met-enkephalin, the processing of proenkephalin also yields C-terminally extended derivatives. These peptides are generated through the same proteolytic cascade but represent distinct products with their own unique biological profiles.

Met-enkephalin-Arg-Phe (Heptapeptide) Generation

The heptapeptide (B1575542) Met-enkephalin-Arg-Phe is a notable product of proenkephalin cleavage. annualreviews.org Its generation involves the action of prohormone convertases, such as PC1 and PC2, which make the initial cuts in the proenkephalin molecule. smolecule.com Subsequent processing by carboxypeptidase E is required to yield the final heptapeptide. smolecule.com This peptide is found in the central nervous system and the adrenal medulla and acts as an agonist at the δ-opioid receptor. smolecule.com

Met-enkephalin-Arg-Gly-Leu (Octapeptide) Generation

Similarly, the octapeptide Met-enkephalin-Arg-Gly-Leu is another C-terminally extended derivative produced from proenkephalin. wikipedia.orgresearchgate.net The synthesis of this octapeptide also relies on the initial cleavage of proenkephalin by prohormone convertases, followed by the action of other processing enzymes. lsuhsc.edu The generation of both the heptapeptide and the octapeptide from the same precursor highlights the efficiency of the biosynthetic pathway in creating a diverse array of opioid peptides. wikipedia.orgresearchgate.net

Post-Translational Modifications Beyond Proteolysis (e.g., Phosphorylation)

Beyond the crucial proteolytic cleavage, proenkephalin undergoes other post-translational modifications, with phosphorylation being a key example. wikipedia.org Studies have shown that proenkephalin can be phosphorylated, adding another layer of regulation to its processing and function. nih.gov

Cell radiolabeling experiments using [32P]orthophosphate have demonstrated the incorporation of phosphate (B84403) into newly synthesized proenkephalin. nih.govnih.gov This phosphorylation contributes to the charge heterogeneity of the proenkephalin molecule, as observed through isoelectric focusing. nih.govnih.gov While the precise functional consequences of proenkephalin phosphorylation are still under investigation, it is clear that this modification is an integral part of its post-translational processing in certain cell types. nih.gov

Enzymatic Degradation and Metabolic Fate of Met Enkephalin Arg Arg

Key Peptidases (Enkephalinases) Governing Met-enkephalin-Arg-Arg Metabolism

The enzymatic degradation of this compound is a complex process involving multiple peptidases that cleave specific peptide bonds within its structure. The primary enzymes responsible for its metabolism include Aminopeptidase (B13392206) N (APN), Neutral Endopeptidase (NEP), Dipeptidyl Peptidase III (DPP3), Carboxypeptidase A6 (CPA6), and Angiotensin-Converting Enzyme (ACE).

Neutral Endopeptidase (NEP/Enkephalinase) Activity

Neutral Endopeptidase (NEP), also referred to as neprilysin or enkephalinase, is another key zinc metallopeptidase involved in the degradation of this compound. NEP exhibits a preference for cleaving peptide bonds on the amino side of hydrophobic amino acids. In the case of this compound, NEP primarily hydrolyzes the Gly-Phe bond. ebi.ac.uknih.gov This cleavage results in the formation of the tripeptide Tyr-Gly-Gly and the tetrapeptide Phe-Met-Arg-Arg, both of which are biologically inactive in terms of opioid receptor binding.

Dipeptidyl Peptidase III (DPP3) Action

Dipeptidyl Peptidase III (DPP3) is a zinc-dependent exopeptidase that contributes to the degradation of this compound by sequentially removing dipeptides from the N-terminus. ethz.chfazos.hr For Met-enkephalin, DPP3 is known to hydrolyze the Gly-Gly bond. fazos.hr This action on this compound would yield the dipeptide Tyr-Gly and the pentapeptide Gly-Phe-Met-Arg-Arg. Further action by DPP3 could continue to degrade the resulting fragments. The activity of DPP3 represents another pathway for the inactivation of this opioid peptide. ethz.ch

Angiotensin-Converting Enzyme (ACE) and its Non-Canonical Degradation Role

Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system, also plays a significant, albeit non-canonical, role in the metabolism of extended enkephalins. While ACE is not the primary enzyme for the degradation of the pentapeptide Met-enkephalin, it efficiently hydrolyzes C-terminally extended forms like Met-enkephalin-Arg-Phe. In the context of this compound, ACE is capable of cleaving the peptide bond between the two arginine residues (Arg-Arg), leading to the formation of Met-enkephalin-Arg and a single arginine residue. This action highlights the broader substrate specificity of ACE beyond its classical role in blood pressure regulation.

Sites and Patterns of Proteolytic Cleavage within this compound

The degradation of this compound follows a pattern of sequential cleavages at specific sites, leading to its inactivation. The initial and most significant cleavage is often the removal of the N-terminal tyrosine by Aminopeptidase N. Subsequently, other peptidases act on the remaining peptide backbone.

| Enzyme | Cleavage Site | Products |

| Aminopeptidase N (APN) | Tyr¹ - Gly² | Tyr + Gly-Gly-Phe-Met-Arg-Arg |

| Neutral Endopeptidase (NEP) | Gly³ - Phe⁴ | Tyr-Gly-Gly + Phe-Met-Arg-Arg |

| Dipeptidyl Peptidase III (DPP3) | Gly² - Gly³ | Tyr-Gly + Gly-Phe-Met-Arg-Arg |

| Angiotensin-Converting Enzyme (ACE) | Arg⁶ - Arg⁷ | Met-enkephalin-Arg + Arg |

Interactive Data Table: Proteolytic Cleavage of this compound This table summarizes the primary cleavage sites and resulting products from the action of key enkephalinases on this compound.

The concerted action of these peptidases ensures the rapid and efficient termination of this compound's biological activity, a crucial mechanism for maintaining homeostasis within the endogenous opioid system. The specific pattern of cleavage and the relative contributions of each enzyme can vary depending on the tissue and physiological conditions.

Influence of Peptidase Inhibitors on this compound Stability and Biological Action

The biological activity of opioid peptides like the extended forms of Met-enkephalin is tightly regulated by their rapid degradation by various peptidases. The use of specific peptidase inhibitors has been crucial in elucidating the metabolic pathways of these neuropeptides and in enhancing their stability, thereby prolonging their physiological effects.

A combination of peptidase inhibitors targeting different enzymes can provide almost complete protection from the hydrolysis of extended Met-enkephalin peptides. jst.go.jp Research has shown that a mixture of amastatin, captopril (B1668294), and phosphoramidon (B1677721) significantly potentiates the antinociceptive effects of Met-enkephalin and its analogues. nih.gov These inhibitors act on three distinct classes of enkephalin-hydrolyzing peptidases. nih.gov

Amastatin is an inhibitor of aminopeptidases.

Captopril inhibits peptidyl dipeptidase A, commonly known as Angiotensin-Converting Enzyme (ACE).

Phosphoramidon targets neutral endopeptidase-24.11 (NEP or Neprilysin).

Studies using rat vas deferens preparations demonstrated that these three enzymes are the primary agents in the inactivation of exogenously applied enkephalins. jst.go.jpnih.gov The combination of these inhibitors was found to be highly effective in protecting [Met⁵]-Enkephalin-Arg⁶-Gly⁷-Leu⁸ (Met-enk-RGL) from degradation in membrane preparations. jst.go.jp This synergistic effect underscores the involvement of multiple enzymatic pathways in the breakdown of extended enkephalin peptides.

Table 1: Peptidase Inhibitor Cocktail and Target Enzymes

| Inhibitor | Target Enzyme | Enzyme Class |

|---|---|---|

| Amastatin | Aminopeptidase N (APN) | Aminopeptidase |

| Captopril | Angiotensin-Converting Enzyme (ACE) | Peptidyl Dipeptidase |

Angiotensin-converting enzyme (ACE) plays a particularly significant role in the degradation of specific extended enkephalins. While not the primary enzyme for breaking down the conventional Met-enkephalin pentapeptide, ACE selectively degrades the heptapeptide (B1575542) Met-enkephalin-Arg⁶-Phe⁷ (MERF). nih.govbiorxiv.orgbiorxiv.org

In the nucleus accumbens, ACE inhibition with captopril was found to robustly increase extracellular levels of MERF with minimal impact on conventional enkephalins. biorxiv.org This action prevents the cleavage of the Phe-Met bond in MERF, thereby preserving the active peptide. nih.gov Further research has specified that the N-terminal catalytic domain of ACE is the primary site for MERF degradation in brain tissue. nih.gov The use of a selective N-terminal domain inhibitor, RXP 407, effectively reduced the degradation of both externally applied and endogenously released MERF. nih.gov This specificity suggests that ACE inhibitors can modulate endogenous opioid signaling by selectively preserving certain enkephalin species.

Table 2: Effect of ACE Inhibition on Extracellular Neuropeptide Levels

| Neuropeptide | Effect of Captopril (ACE Inhibitor) | Primary Degrading Enzyme |

|---|---|---|

| Met-enkephalin-Arg-Phe (MERF) | Robust Increase | Angiotensin-Converting Enzyme (ACE) |

| Met-enkephalin | Minimal to No Change | Aminopeptidase N, Neprilysin |

Aminopeptidases, which cleave the N-terminal tyrosine from enkephalins, are a critical component of their degradation pathway. Inhibitors of these enzymes, such as bestatin (B1682670) and amastatin, have been shown to potentiate and prolong the biological actions of extended Met-enkephalins.

Pretreatment with the aminopeptidase inhibitor bestatin resulted in a significant potentiation and prolongation of the antinociception induced by intraventricular injections of both [Met⁵]enkephalin-Arg⁶-Phe⁷ and [Met⁵]enkephalin-Arg⁶-Gly⁷-Leu⁸ in rats. nih.gov Similarly, in studies involving the release of enkephalins from the spinal cord, a combination of captopril and bestatin further increased the recovery of released MERF compared to captopril alone. nih.gov This indicates that both aminopeptidases and dipeptidyl carboxypeptidases are important in the in vivo degradation of this heptapeptide. nih.gov Interestingly, Arg⁰-Met⁵-enkephalin has been identified as an endogenous inhibitor of aminoenkephalinase, suggesting a natural feedback mechanism for regulating enkephalin levels. nih.gov

Comparative Analysis of Degradation Pathways for this compound vs. Other Enkephalins

The degradation pathways for C-terminally extended Met-enkephalins differ significantly from that of the parent pentapeptide, Met-enkephalin. These differences are primarily due to the substrate specificity of the involved peptidases.

Met-enkephalin and Leu-enkephalin are metabolized by several enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3). wikipedia.orgmdpi.com The primary routes of inactivation are generally considered to be cleavage of the Tyr¹-Gly² bond by aminopeptidases and the Gly³-Phe⁴ bond by NEP. nih.govuky.edu

In contrast, for extended peptides like MERF, ACE becomes a dominant degrading enzyme. nih.govbiorxiv.org While ACE can cleave conventional enkephalins, it is not the principal enzyme responsible for their degradation in brain tissue. biorxiv.org However, its action is highly specific and efficient for MERF. biorxiv.orgbiorxiv.org This creates a clear double-dissociation: conventional enkephalins are primarily degraded by APN and NEP, whereas MERF is specifically degraded by ACE. biorxiv.org

The relative importance of different enzymes also varies between tissues. For example, the inactivation of [Met⁵]-enkephalin and [Met⁵]-enkephalin-Arg⁶ involves different contributions from amastatin-sensitive aminopeptidase, captopril-sensitive peptidyl dipeptidase A (ACE), and phosphoramidon-sensitive endopeptidase-24.11 depending on the tissue preparation (e.g., guinea-pig ileum vs. mouse or rat vas deferens). nih.gov This highlights that the metabolic fate of enkephalins is not only peptide-specific but also tissue-dependent.

Table 3: Comparison of Primary Degradation Pathways

| Peptide | Primary Degrading Enzymes | Key Cleavage Sites |

|---|---|---|

| Met-enkephalin | Aminopeptidase N (APN), Neutral Endopeptidase (NEP) | Tyr¹-Gly² (APN), Gly³-Phe⁴ (NEP) |

Receptor Interactions and Signal Transduction Mechanisms of Met Enkephalin Arg Arg

Opioid Receptor Binding Profiles

Met-enkephalin-Arg-Arg and its closely related endogenous heptapeptide (B1575542), Met-enkephalin-Arg-Phe (MERF), exhibit distinct binding affinities for the different classes of opioid receptors. nih.govresearchgate.net These interactions are primarily with the classical G-protein coupled opioid receptors: mu (MOR), delta (DOR), and kappa (KOR), as well as the non-classical Opioid Growth Factor Receptor (OGFR).

Affinity for Mu-Opioid Receptors (MOR)

Met-enkephalin and its extended derivatives are recognized as ligands for the mu-opioid receptor. guidetopharmacology.orgguidetomalariapharmacology.org While Met-enkephalin itself has a high affinity for DOR, it also binds to MOR, albeit to a lesser extent. wikipedia.org Studies on the closely related peptide MERF indicate that it interacts with mu-opioid receptors. researchgate.net The presence of a C-terminal extension on the Met-enkephalin sequence influences its binding characteristics at the MOR.

Affinity for Delta-Opioid Receptors (DOR)

The enkephalins are generally considered the primary endogenous ligands for the delta-opioid receptor, showing high potency and selectivity for this site. wikipedia.orgnih.gov Met-enkephalin is a potent agonist of the δ-opioid receptor. wikipedia.org Research on MERF demonstrates that it is a potent competitor for opioid binding sites and that its effects can be potently inhibited by the delta-selective antagonist naltrindole, confirming significant interaction with DOR. nih.govresearchgate.net

Minimal or Absent Affinity for Kappa-Opioid Receptors (KOR)

Generally, Met-enkephalin exhibits little to no effect on the kappa-opioid receptor. wikipedia.orgnih.gov However, studies investigating the binding of the related heptapeptide MERF have presented a more complex profile. One study in rat brain membranes suggested that the opioid component of its binding site is characterized by a kappa-2 like profile, while certainly not being a kappa-1 site. nih.gov Another study found that the kappa-selective antagonist norbinaltorphimine (B1679850) was potent in inhibiting the G-protein activation induced by MERF, suggesting a significant interaction with kappa receptors. nih.gov Chronic treatment with MERF has also been shown to cause an up-regulation in the expression of KOR1 in rats. researchgate.net

Endogenous Ligand for Opioid Growth Factor Receptor (OGFR)

Beyond the classical opioid receptors, Met-enkephalin is the endogenous ligand for the Opioid Growth Factor Receptor (OGFR), sometimes referred to as the zeta (ζ) opioid receptor. wikipedia.orgnih.govnih.gov This receptor is distinct from MOR, DOR, and KOR in structure and function. nih.gov The OGFr is involved in regulating cell proliferation and tissue growth, with Met-enkephalin (also called Opioid Growth Factor, or OGF) acting as a tonic inhibitory peptide. nih.govnih.gov The OGF-OGFr axis is a fundamental biological pathway that governs cellular renewal, development, and cancer progression. nih.govdntb.gov.ua Upon binding, the OGF-OGFr complex translocates to the nucleus to modulate DNA activity. nih.gov

Table 1: Opioid Receptor Binding Profile of Related Enkephalin Peptides

| Peptide | Receptor Target | Binding Affinity/Activity | Tissue/Model |

|---|---|---|---|

| Met-enkephalin | Delta-Opioid Receptor (DOR) | Potent agonist | General |

| Met-enkephalin | Mu-Opioid Receptor (MOR) | Agonist (lesser extent than DOR) | General |

| Met-enkephalin | Kappa-Opioid Receptor (KOR) | Little to no effect | General |

| Met-enkephalin | Opioid Growth Factor Receptor (OGFR) | Endogenous ligand (Opioid Growth Factor) | Neural and non-neural cells |

| Met-enkephalin-Arg-Phe (MERF) | Delta-Opioid Receptor (DOR) | High affinity; G-protein activation | Rat and frog brain membranes |

| Met-enkephalin-Arg-Phe (MERF) | Kappa-Opioid Receptor (KOR) | High affinity; G-protein activation | Rat and frog brain membranes |

| Met-enkephalin-Arg-Phe (MERF) | Mu-Opioid Receptor (MOR) | Lower affinity interaction | Rat and frog brain membranes |

G-Protein Coupled Receptor (GPCR) Signaling Cascades

The classical opioid receptors (MOR, DOR, KOR) belong to the superfamily of G-protein coupled receptors (GPCRs). nih.gov When an agonist like this compound binds to these receptors, it induces a conformational change that initiates a cascade of intracellular signaling events. This process begins with the activation of heterotrimeric GTP-binding proteins (G-proteins). nih.gov Studies using MERF showed that its affinity for opioid receptors was decreased in the presence of a non-hydrolyzable GTP analog, which is characteristic of agonist-induced G-protein activation. nih.gov

Coupling to Pertussis Toxin-Sensitive Gi/o Proteins

The opioid receptors are known to couple primarily to the Gi and Go subfamilies of G-proteins (Gi/o). nih.gov These G-proteins are termed "inhibitory" because their activation typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov A defining characteristic of the Gi/o protein family is its sensitivity to pertussis toxin (PTX). Pertussis toxin catalyzes a modification of the α-subunit of Gi/o proteins, preventing them from interacting with their corresponding GPCRs. This action uncouples the receptor from its signaling pathway. Therefore, the signaling of this compound through the mu, delta, and kappa opioid receptors is mediated by pertussis toxin-sensitive Gi/o proteins. nih.gov

Modulation of Adenylate Cyclase Activity

A primary signaling pathway engaged by the activation of μ- and δ-opioid receptors by peptides such as this compound involves the modulation of adenylate cyclase activity. Opioid receptors are typically coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gαi subunit of the G-protein is released and subsequently inhibits the activity of adenylate cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). Consequently, the activation of opioid receptors by this compound leads to a decrease in intracellular cAMP levels.

Research on proenkephalin A derivatives has demonstrated this inhibitory effect. In studies conducted on rat lacrimal gland membranes, both Met-enkephalin and the related heptapeptide Met-enkephalin-Arg-Phe were found to inhibit forskolin-stimulated adenylate cyclase activity. nih.gov This inhibition resulted in a maximum reduction of approximately 35% in adenylate cyclase activity at a concentration of 50 μM. nih.gov The inhibitory effects of these peptides were reversed by the δ-receptor antagonist ICI 174864, indicating that this action is mediated through the delta-opioid receptor. nih.gov Given the structural similarity, it is highly probable that this compound exerts a similar inhibitory effect on adenylate cyclase.

Regulation of Ion Channel Activity (e.g., Potassium, Calcium Channels)

The activation of opioid receptors by this compound also leads to the regulation of various ion channels, which is a crucial mechanism for modulating neuronal excitability. The Gβγ subunit of the activated Gi/o protein plays a significant role in this process.

One of the key effects is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The opening of these channels leads to an efflux of potassium ions from the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an inhibitory effect on neuronal activity.

Conversely, opioid receptor activation can inhibit voltage-gated calcium channels, particularly N-type and P/Q-type channels. The inhibition of these channels reduces the influx of calcium into the presynaptic terminal upon depolarization. Since calcium influx is essential for the release of neurotransmitters, this effect leads to a decrease in the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.

Activation of Mitogen-Activated Protein (MAP) Kinase Pathways

In addition to the classical G-protein-mediated signaling pathways, opioid receptor activation can also trigger the mitogen-activated protein (MAP) kinase cascade. The MAP kinase pathway is a critical signaling route that regulates a wide array of cellular processes, including gene expression, cell proliferation, and differentiation.

The activation of the MAP kinase pathway by opioid agonists is a more complex and often slower process compared to the rapid effects on adenylate cyclase and ion channels. It is thought to be mediated through both G-protein-dependent and β-arrestin-dependent mechanisms. The specific MAP kinase pathways activated can vary depending on the opioid agonist, the receptor subtype, and the cell type. The most commonly implicated MAP kinases in opioid signaling are the extracellular signal-regulated kinases (ERK1/2).

While direct studies on this compound are limited, research on other opioid peptides has shown that activation of μ- and δ-opioid receptors can lead to the phosphorylation and activation of ERK1/2. This activation can have various downstream consequences, including the regulation of transcription factors and subsequent changes in gene expression.

Beta-Arrestin Recruitment and Receptor Internalization

β-arrestins are intracellular proteins that play a critical role in the regulation of GPCR signaling. Upon agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor.

The recruitment of β-arrestin has two main consequences. Firstly, it sterically hinders the coupling of the receptor to G-proteins, leading to a termination of the G-protein-mediated signal. This process is known as desensitization. Secondly, β-arrestin acts as a scaffold protein, initiating a second wave of signaling that is independent of G-proteins. This can include the activation of pathways such as the MAP kinase cascade.

Furthermore, β-arrestin plays a crucial role in receptor internalization. By linking the receptor to components of the endocytic machinery, such as clathrin, β-arrestin facilitates the removal of the receptor from the cell surface into intracellular compartments. This process of internalization is important for receptor dephosphorylation and subsequent recycling back to the cell surface (resensitization) or for targeting the receptor for degradation (downregulation). The dynamics of β-arrestin recruitment and receptor internalization can vary significantly between different opioid agonists.

Agonist- and Cell Type-Specific Receptor Activity

The biological response to this compound is not uniform and can exhibit significant agonist- and cell type-specificity. This means that the signaling outcome of receptor activation can differ depending on the specific cellular context and the intrinsic properties of the agonist.

Different cell types express varying levels of opioid receptor subtypes, G-proteins, GRKs, β-arrestins, and other signaling molecules. This differential expression can lead to distinct signaling profiles in response to the same opioid peptide. For instance, the relative preference of this compound for μ- versus δ-opioid receptors can be influenced by the cellular environment.

Studies on proenkephalin A-derived peptides have highlighted this principle. Shorter peptides, such as Met-enkephalin, tend to exhibit a higher potency at δ-opioid receptors, as demonstrated in the mouse vas deferens preparation. nih.gov In contrast, larger proenkephalin A-derived peptides often show a greater preference for μ-opioid receptors, with higher potency in the guinea pig ileum assay. nih.gov This suggests that the C-terminal extension of Met-enkephalin in peptides like this compound can alter their receptor selectivity and functional activity.

Comparative Receptor Pharmacology of this compound with Related Opioid Peptides

The pharmacological profile of this compound can be better understood by comparing its receptor binding and functional activity with other endogenous and synthetic opioid peptides. While direct and comprehensive comparative data for this compound is limited, information on the closely related heptapeptide, Met-enkephalin-Arg-Phe (MERF), provides valuable insights.

| Peptide | Primary Receptor Affinity | Functional Activity |

| Met-enkephalin | δ > μ | Agonist |

| Met-enkephalin-Arg-Phe | μ ≥ δ/κ | Agonist |

| Leu-enkephalin | δ > μ | Agonist |

| β-Endorphin | μ > δ | Agonist |

| DAMGO | μ-selective | Agonist |

| DPDPE | δ-selective | Agonist |

| U-50,488 | κ-selective | Agonist |

This table is based on available pharmacological data and may vary depending on the specific assay conditions and tissue/cell type used.

Studies have shown that MERF possesses a high affinity for μ-opioid receptors, with some studies suggesting comparable or slightly lower affinity for δ- and κ-receptors. nih.govnih.gov In contrast, the parent pentapeptide, Met-enkephalin, is generally considered to be a δ-preferring opioid peptide. wikipedia.org This indicates that the C-terminal extension with Arg-Phe significantly influences the receptor binding profile. β-Endorphin, another endogenous opioid peptide derived from a different precursor (proopiomelanocortin), is a potent μ-opioid receptor agonist. wikipedia.org Synthetic ligands such as DAMGO, DPDPE, and U-50,488 are highly selective for the μ, δ, and κ receptors, respectively, and are often used as reference compounds in pharmacological studies.

Neurophysiological and Neuromodulatory Roles of Met Enkephalin Arg Arg

Distribution in Central Nervous System Regions

The concentration and density of Met-enkephalin-Arg-Arg and its extended forms, such as Met-enkephalin-Arg-Gly-Leu, vary considerably across different regions of the brain and spinal cord.

The striatum, a critical component of the basal ganglia involved in motor function and reward, exhibits high concentrations of Met-enkephalin-Arg-Gly-Leu-immunoreactive peptides. nih.gov In the rat brain, the striatum contains some of the highest levels of this octapeptide. nih.gov Specifically, D2 receptor-containing medium spiny neurons in the striatum are the primary source of enkephalin tone in this region. nih.gov The nucleus accumbens, a key structure within the ventral striatum, is also rich in Met-enkephalin. caymanchem.com The processing of proenkephalin in the caudate appears to be directed towards the synthesis and storage of enkephalins and Met-enkephalin-Arg-Phe.

The hypothalamus, a region crucial for regulating numerous bodily functions including stress responses and endocrine control, also contains high concentrations of Met-enkephalin-Arg-Gly-Leu-immunoreactive peptides. nih.gov Studies in chickens have shown that stressors can lead to a decrease in Met-enkephalin concentrations in the hypothalamus. mdpi.com Research has also identified the presence of Met-enkephalin-Arg-Gly-Leu in individual parts of the rat brain, with the hypothalamus being a notable location. nih.gov

The brainstem, which is involved in vital functions and sensory-motor pathways, shows a widespread distribution of Met-enkephalin-Arg-Gly-Leu. In the human brainstem, a high density of immunoreactive fibers containing this peptide is found in the reticular formation of the medulla oblongata, pons, and mesencephalon, as well as in the spinal trigeminal nucleus and substantia nigra. nih.gov Immunoreactive cell bodies are most densely concentrated in the reticular formation of the medulla oblongata. nih.gov Similarly, in the rat lower brainstem, a dense accumulation of immunoreactive cell bodies and fibers is observed in nuclei associated with sensory, visceral, and pain-modulating functions, such as the nucleus of the solitary tract and the central gray of the midbrain. nih.gov Gel filtration of extracts from the medulla-pons has revealed the presence of both the authentic octapeptide and a higher molecular weight form. nih.gov

The spinal cord, particularly the dorsal horn which is critical for processing sensory information including pain, contains significant levels of Met-enkephalin-Arg-Gly-Leu. researchgate.net Research in the rat spinal cord has demonstrated a dense network of immunoreactive cell bodies and fibers in Laminae I and II of the dorsal horn. kisti.re.kr The content of Met-enkephalin-Arg-Phe in the spinal cord has been shown to be markedly modified by traumatic injury to the dorsal horn. nih.gov Enkephalin-containing neurons in the dorsal horn are considered to play an important role in the modulation of nociceptive information. nih.gov

The cerebellum, primarily involved in motor control and coordination, exhibits low concentrations of Met-enkephalin-Arg-Gly-Leu-immunoreactive peptides compared to regions like the striatum and hypothalamus. nih.gov

This compound and its related peptides are also found in various other brain regions, albeit generally at intermediate to low levels. nih.gov The cerebral cortex contains low concentrations of Met-enkephalin-Arg-Gly-Leu. nih.gov The olfactory tubercle is part of the ventral striatum, a region known for enkephalin expression. nih.gov The periaqueductal gray, a key area for pain modulation, contains clusters of methionine-enkephalin-Arg6-Gly7-Leu8-like immunoreactive cell bodies and fibers. nih.gov The endogenous opioid Met-enkephalin has been shown to modulate the balance of excitation and inhibition in the medial thalamus-anterior cingulate cortex circuit. nih.gov

Interactive Data Table: Regional Distribution of Met-enkephalin-Arg-Gly-Leu-Immunoreactive Peptides in Rat Brain

The following table summarizes the concentration of Met-enkephalin-Arg-Gly-Leu-immunoreactive peptides in various regions of the rat brain, based on radioimmunoassay data.

| Brain Region | Concentration (pmol/g wet weight) |

| Striatum | 25.4 ± 3.1 |

| Hypothalamus | 19.8 ± 2.5 |

| Medulla-Pons | 8.7 ± 1.1 |

| Midbrain | 7.9 ± 0.9 |

| Cortex | 2.1 ± 0.3 |

| Cerebellum | 0.9 ± 0.1 |

| Data sourced from Lindberg et al., 1984. |

Presence and Function in Peripheral Tissues

The opioid heptapeptide (B1575542) Methionine-enkephalin-Arginine-Phenylalanine (Met-enkephalin-Arg-Phe) and the octapeptide Methionine-enkephalin-Arginine-Glycine-Leucine (Met-enkephalin-Arg-Gly-Leu) are C-terminally extended variants of Met-enkephalin. They are derived from the precursor protein proenkephalin A and are found in various peripheral tissues where they exert significant neurophysiological and neuromodulatory effects.

Adrenal Medulla and Chromaffin Granules

The adrenal medulla is a primary site for the synthesis and storage of enkephalins and their extended derivatives. Within the adrenal medulla, these peptides are localized in chromaffin granules alongside catecholamines.

Detailed Research Findings:

Bovine adrenal medullary granules have been identified as a rich source of Met-enkephalin and its related peptides. Studies have shown that in addition to Met-enkephalin and Leu-enkephalin, chromaffin granules contain at least three other small opioid peptides. One of these has been purified and identified as the heptapeptide Met-enkephalin-Arg-Phe. nih.gov

Radioimmunoassay studies have compared the immunoreactivity of Met-enkephalin-Arg-Phe and Met-enkephalin in bovine adrenal medulla. These studies revealed that while the caudate nucleus primarily contains the pentapeptide and heptapeptide forms, the adrenal medulla's chromaffin granules are rich in larger molecular weight precursors. nih.gov The major peak of Met-enkephalin-Arg-Phe immunoreactivity in chromaffin granules corresponds to a molecular weight of approximately 2800, while the dominant peak for Met-enkephalin immunoreactivity is around 10,000. nih.gov The presence of authentic Met-enkephalin-Arg-Phe in chromaffin granule extracts has been confirmed using reverse-phase chromatography. nih.gov

Stimulation of bovine adrenal chromaffin cells with nicotine (B1678760) or elevated potassium leads to the release of Met-enkephalin-Arg-Phe immunoreactivity along with noradrenaline and adrenaline. nih.gov Pre-treatment of these cells with forskolin (B1673556) or dibutyryl cyclic AMP, which increases intracellular cyclic AMP, enhances the release of both the heptapeptide and its larger precursor, peptide B. nih.gov Conversely, treatment with reserpine (B192253) results in an increased release of the heptapeptide and a decreased release of peptide B-like immunoreactivity, suggesting that cellular mechanisms can modulate the processing of proenkephalin and the subsequent release of its products. nih.gov

Table 1: Opioid Peptide Forms in Bovine Adrenal Medulla vs. Caudate Nucleus

| Tissue | Predominant Opioid Peptide Forms | Molecular Weight of Major Immunoreactive Peaks |

|---|---|---|

| Adrenal Medulla (Chromaffin Granules) | Larger molecular weight precursors | Met-enkephalin-Arg-Phe: ~2800 DaMet-enkephalin: ~10,000 Da |

| Caudate Nucleus | Heptapeptide (Met-enkephalin-Arg-Phe) and Pentapeptide (Met-enkephalin) | Lower molecular weight forms |

Gastrointestinal Tract and Enteric Nervous System

The enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract, contains a variety of neurotransmitters and neuromodulators, including opioid peptides.

Detailed Research Findings:

Immunohistochemical studies have localized Met-enkephalin-Arg-Gly-Leu-like immunoreactivity within the gastrointestinal tracts of rats and pigs. nih.gov In rats, immunoreactive nerve fibers are primarily found in the myenteric plexus, with some fibers also present in the lamina propria mucosae. nih.gov In pigs, these immunoreactive nerve fibers are observed in both the myenteric and submucosal plexuses. nih.gov Furthermore, in the pig gastrointestinal tract, endocrine cells displaying Met-enkephalin-Arg-Gly-Leu-like immunoreactivity are dispersed within the epithelium from the pyloric antrum to the ileum and coexist with enterochromaffin cells. nih.gov

The presence of Met-enkephalin-Arg-Gly-Leu-like immunoreactivity was also demonstrated in the abdominal sympathetic ganglia of the rat. nih.gov In colchicine-treated rats, which blocks axonal transport and allows for the accumulation of peptides in the cell body, 55% of nerve cell bodies in the lumbar paravertebral ganglion showed positive immunoreactivity for Met-enkephalin-Arg-Gly-Leu. nih.gov In the superior mesenteric ganglion of these treated rats, a dense network of immunoreactive nerve fibers was observed around immunonegative nerve cell bodies. nih.gov

Pituitary Gland and Retina

Opioid peptides are known to be present in the pituitary gland and have been shown to modulate hormone release. Evidence also points to their presence and function in the retina.

Detailed Research Findings:

Studies in chickens have shown that stressors can affect the concentration of Met-enkephalin in the anterior pituitary gland. Water deprivation was found to decrease Met-enkephalin concentrations in the anterior pituitary by 51.1%. mdpi.com Conversely, crowding stress led to a 75.5% increase in Met-enkephalin levels in the same tissue. mdpi.com In vitro experiments have demonstrated that the release of Met-enkephalin from anterior pituitary tissue is significantly lower than from hypothalamic and adrenal tissues. mdpi.com

A synthetic analogue of Met-enkephalin, D-ala2,MePhe4-Met-enkephalin-(o)-ol (G-DAMME), has been used to probe the effects of opioid receptor activation on pituitary hormone secretion in humans. In healthy elderly men, G-DAMME administration resulted in a significant rise in prolactin (PRL) and thyroid-stimulating hormone (TSH), and a decrease in cortisol levels, similar to the responses seen in young adults. nih.gov However, the growth hormone (GH) response to the analogue was reduced or absent in the elderly, and it failed to lower luteinizing hormone (LH) levels as it did in the younger cohort. nih.gov Another study using a Met-enkephalin derivative, FK 33-824, demonstrated a direct suppression of ACTH release from the pituitary in response to lysine-vasopressin. researchgate.net

While direct quantitative data for this compound or its variants in the retina is limited, studies have shown the presence of Met-enkephalin in the retina of various species, including birds. pnas.org

Table 2: Effect of a Met-enkephalin Analogue (G-DAMME) on Pituitary Hormone Levels in Elderly vs. Young Men

| Hormone | Response in Elderly Men | Response in Young Men |

|---|---|---|

| Growth Hormone (GH) | Reduced or absent release | Prompt release |

| Prolactin (PRL) | Significant rise | Significant rise |

| Luteinizing Hormone (LH) | No significant change | Lowered levels |

| Follicle-Stimulating Hormone (FSH) | No significant variation | No significant variation |

| Thyroid-Stimulating Hormone (TSH) | Significant rise | Significant rise |

| Cortisol | Significant fall | Significant fall |

Primary Afferent Fibers

Opioid peptides play a crucial role in modulating the transmission of sensory information, particularly pain signals, at the level of primary afferent fibers.

Detailed Research Findings:

Enkephalins, including their extended forms, are known to inhibit the release of excitatory neurotransmitters from the central terminals of primary afferent neurons in the superficial dorsal horn of the spinal cord. nih.gov This presynaptic inhibition is a key mechanism of opioid-induced analgesia. By binding to opioid receptors on these terminals, enkephalins reduce the influx of calcium, which is necessary for neurotransmitter release. This leads to a decrease in the transmission of nociceptive signals to second-order neurons. The neurotransmitters inhibited by enkephalins at these synapses include glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP). nih.gov

A study investigating the co-localization of neuropeptides in the rat spinal cord found that Met-enkephalin-Arg-Gly-Leu is present in intraspinal neurons. nih.gov Significantly, in the substantia gelatinosa, a key area for pain processing, over 95% of substance P-like immunoreactive neurons also showed Met-enkephalin-Arg-Gly-Leu-like immunoreactivity. nih.gov These double-labeled cells constituted 45% of the total Met-enkephalin-Arg-Gly-Leu immunoreactive neurons in this region, suggesting a close functional interaction between these two neuropeptide systems at the axon terminals of substantia gelatinosa neurons. nih.gov

Role as a Neurotransmitter or Neuromodulator

Met-enkephalin and its derivatives function as neurotransmitters or neuromodulators, influencing the activity of neurons and neural circuits throughout the nervous system.

Detailed Research Findings:

The presence of Met-enkephalin-Arg-Phe and Met-enkephalin-Arg-Gly-Leu in nerve terminals and their release upon neuronal stimulation are strong indicators of their role as neurotransmitters. In the adrenal medulla, the co-release of these peptides with catecholamines from chromaffin granules upon stimulation by secretagogues like nicotine provides evidence for their neurosecretory function. nih.gov

In the enteric nervous system, the localization of Met-enkephalin-Arg-Gly-Leu immunoreactivity to nerve fibers in the myenteric and submucosal plexuses suggests its involvement in the regulation of gut motility, secretion, and blood flow. nih.gov The presence of these peptides in sympathetic ganglia further supports their role in autonomic neurotransmission. nih.gov

At the synaptic level, enkephalins act on both presynaptic and postsynaptic receptors to modulate neuronal excitability and communication. Their ability to inhibit the release of other neurotransmitters, as seen in primary afferent fibers, is a classic example of neuromodulation. nih.gov

Involvement of Met Enkephalin Arg Arg in Neurobiological Systems and Functions Mechanistic Studies

Pain Processing and Antinociception in Animal Models

Met-enkephalin-Arg-Arg and its variants, such as Met-enkephalin-Arg⁶-Phe⁷ (MEAP) and Met-enkephalin-Arg⁶-Gly⁷-Leu⁸ (MEAGL), are recognized for their potent antinociceptive properties. researchgate.netmdpi.com These peptides are part of the body's natural pain-relief system, acting on opioid receptors to dampen pain signals. nih.gov

The tail-flick test is a common method used to assess the analgesic effects of substances in animal models. mdpi.com Studies have shown that direct administration of MEAGL into the spinal subarachnoid space of rats leads to a suppression of the tail-flick response, indicating a reduction in pain perception. This effect is reversible with the opioid antagonist naloxone (B1662785), confirming that the analgesic action is mediated through spinal opiate receptors. nih.gov

In mice, MEAP has demonstrated significant analgesic activity when administered directly into the cerebral ventricles. researchgate.net On a molar basis, it is reported to be eight times more potent than Met-enkephalin. researchgate.net This heightened potency suggests that MEAP may be a key player in the enkephalin system's modulation of pain and analgesia. researchgate.net

Chronic pain models, such as those induced by nerve injury or inflammation, have revealed dynamic changes in the levels of MEAP in brain regions associated with descending anti-nociceptive pathways. Following inflammation, there is a general increase in MEAP-like immunoreactivity in several brain areas, suggesting an upregulation of this endogenous opioid in response to persistent pain. nih.gov Conversely, nerve injury has been associated with a decrease in MEAP levels in the dorsal part of the periaqueductal grey, a critical area for pain modulation. nih.gov

| Compound | Animal Model | Nociceptive Assay | Observed Effect | Reference |

|---|---|---|---|---|

| Met-enkephalin-Arg⁶-Gly⁷-Leu⁸ (MEAGL) | Rat | Tail-Flick Response | Suppression of response (antinociception) | nih.gov |

| Met-enkephalin-Arg⁶-Phe⁷ (MEAP) | Mouse | Not specified, central administration | Analgesic activity 8x more potent than Met-enkephalin | researchgate.net |

| Met-enkephalin-Arg⁶-Phe⁷ (MEAP) | Rat | Inflammatory Pain Model | Increased immunoreactivity in various brain regions | nih.gov |

| Met-enkephalin-Arg⁶-Phe⁷ (MEAP) | Rat | Neuropathic Pain Model | Decreased immunoreactivity in the periaqueductal grey | nih.gov |

The analgesic effects of endogenous opioids like this compound are often short-lived due to rapid degradation by peptidases. Research has demonstrated that inhibiting these enzymes can significantly prolong and enhance the antinociceptive actions of these peptides. nih.govnih.gov

In rats, pretreatment with a combination of three peptidase inhibitors—amastatin, captopril (B1668294), and phosphoramidon (B1677721)—has been shown to increase the inhibitory effect of MEAP on the tail-flick response by more than 1000-fold. nih.gov This dramatic potentiation highlights the critical role of these peptidases in the inactivation of MEAP. nih.gov Similarly, the antinociceptive effects of MEAGL were also increased by over 1000-fold with the same combination of inhibitors. nih.gov The use of any two of these inhibitors resulted in a significantly smaller effect, indicating that multiple enzymes are involved in the breakdown of these enkephalin extensions. nih.govnih.gov These findings underscore the therapeutic potential of combining peptidase inhibitors with opioid peptides to achieve sustained pain relief.

Stress Response and Adaptive Mechanisms

The endogenous opioid system, including Met-enkephalin and its derivatives, plays a crucial role in modulating the body's response to stress. There is a significant interplay between these peptides and the hypothalamo-pituitary-adrenal (HPA) axis, the central stress response system. nih.govnih.govyoutube.com

In animal models, various stressors have been shown to alter the levels and release of Met-enkephalin. For instance, in young female chickens, stressors like water deprivation and crowding led to elevated plasma concentrations of Met-enkephalin. mdpi.com In mice, acute stress from experimenter handling or exposure to predator odor has been shown to trigger the release of Met-enkephalin in the nucleus accumbens, a brain region critical for motivation and reward. elifesciences.org

Studies in lambs have demonstrated that isolation stress leads to complex changes within the HPA axis, including decreased concentrations of Met-enkephalin in the pituitary gland and adrenal cortex, but increased levels in the hypothalamus. nih.gov This suggests a dynamic and tissue-specific regulation of Met-enkephalin during the stress response. Furthermore, Met-enkephalin can attenuate stress-induced elevations in glucocorticoids, the end products of the HPA axis. nih.gov This indicates that endogenous opioids can exert a regulatory influence on the HPA axis, potentially preventing an overactive stress response. nih.gov The alterations in the immune response following stress also appear to be mediated, in part, by the secretion of opioid peptides. nih.gov

Reward and Addiction Pathways in Animal Models

The endogenous opioid system is deeply implicated in the processing of reward and the development of addiction. Met-enkephalin and its extended forms, such as MEAP, are key players in these pathways, particularly within the nucleus accumbens. upenn.edubiorxiv.org

Conditioned place preference (CPP) is a behavioral paradigm used to measure the rewarding effects of a substance. nih.gov While systemic administration of an angiotensin-converting enzyme (ACE) inhibitor, which increases levels of MEAP, was not found to be intrinsically rewarding in a CPP assay, it did have a significant impact on the rewarding effects of fentanyl. upenn.edubiorxiv.org Specifically, pretreatment with an ACE inhibitor attenuated the magnitude of CPP induced by fentanyl. biorxiv.org This suggests that enhancing endogenous MEAP signaling may reduce the rewarding properties of exogenous opioids, a finding with potential implications for addiction treatment. upenn.edu

The enkephalinergic system also shows adaptive responses to nicotine (B1678760), a highly addictive substance. In a mouse model of nicotine abstinence, an increase in Met-enkephalin content was observed in the ventral striatum (nucleus accumbens). nih.gov Furthermore, both single and repeated administration of nicotine have been shown to increase Met-enkephalin immunoreactivity and the mRNA for its precursor, preproenkephalin, in the striatum of mice. nih.gov These findings indicate that nicotine withdrawal leads to significant alterations in the striatal enkephalinergic neurons, which may contribute to the behavioral symptoms of abstinence. nih.gov

| Context | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Conditioned Place Preference | Mouse | Enhancing MEAP via ACE inhibition attenuated fentanyl-induced CPP. | upenn.edubiorxiv.org |

| Nicotine Abstinence | Mouse | Increased Met-enkephalin content in the ventral striatum during withdrawal. | nih.gov |

| Nicotine Treatment | Mouse | Acute and chronic nicotine increased Met-enkephalin and preproenkephalin mRNA in the striatum. | nih.gov |

Neuroendocrine Regulation (e.g., Aldosterone (B195564), Corticosterone (B1669441) Inhibition)

Met-enkephalin and its derivatives play a significant role in the regulation of the neuroendocrine system, particularly in modulating the synthesis and release of adrenal steroids. Research has demonstrated an inhibitory effect of these peptides on the production of mineralocorticoids and glucocorticoids.

In studies using isolated human adrenocortical cells from aldosterone-producing adenomas, Met-enkephalin was shown to inhibit the production of aldosterone, corticosterone, and deoxycorticosterone. nih.gov This inhibitory action was observed under both basal conditions and after stimulation with adrenocorticotropic hormone (ACTH). The effect was found to be dose-dependent, with significant inhibition occurring at concentrations as low as 10⁻¹¹ M. nih.gov At a concentration of 10⁻⁵ M, Met-enkephalin reduced the basal production of aldosterone by 45%, deoxycorticosterone by 51%, and corticosterone by 44%. nih.gov This suggests a direct regulatory role for the peptide at the adrenal level, potentially acting as a paracrine modulator of adrenal cortex function. nih.gov

Further investigations into related peptides, such as Met-enkephalin-Arg-Phe (MERF), have shown effects on the hypothalamo-pituitary-adrenal (HPA) axis. In mouse models, intracerebroventricular injection of MERF led to an increase in plasma corticosterone levels, an effect that was attenuated by both non-selective and kappa-opioid receptor antagonists. nih.gov This indicates that the central actions of Met-enkephalin-related peptides on the HPA axis are complex and mediated by opioid receptors. nih.gov

Studies in avian models also support the involvement of Met-enkephalin in the neuroendocrine stress response, where its release is influenced by stressors in parallel with corticosterone, although the relationship is not always direct. mdpi.com For instance, water deprivation in chickens was associated with elevated plasma corticosterone and reduced Met-enkephalin concentrations in the adrenal gland. mdpi.com

| Steroid | Inhibition at 10-5 M Met-enkephalin | Significance at 10-11 M Met-enkephalin |

|---|---|---|

| Aldosterone | 45% | P < 0.001 |

| Deoxycorticosterone | 51% | P < 0.01 |

| Corticosterone | 44% | P < 0.001 |

Immunomodulatory Roles in Experimental Models

Met-enkephalin and its metabolites have been shown to possess significant immunomodulatory properties in various experimental models. These effects are often characterized by a biphasic, concentration-dependent activity, where low doses stimulate immune responses while high doses lead to suppression. researchgate.netdrugbank.com

In studies with guinea pigs sensitized with Mycobacterium tuberculosis, Met-enkephalin and its derivatives (YGG and YG) modulated the in vitro production of interferon-gamma (IFN-γ) from lymphocytes in a biphasic manner. researchgate.net Low concentrations of the peptides enhanced IFN-γ production, whereas higher concentrations were inhibitory. researchgate.net Similarly, higher doses of Met-enkephalin suppressed the production of other cytokines like interleukin-2 (B1167480) (IL-2) and interleukin-4 (IL-4). researchgate.net The use of the opioid antagonist naloxone reversed the enhancing effect on IFN-γ but did not alter the suppressive action, suggesting the involvement of different receptor pathways for the stimulatory and inhibitory effects. researchgate.net

In vitro experiments on mice lymphocytes demonstrated that Met-enkephalin (10⁻¹⁵ M to 10⁻⁹ M) modulates proliferation induced by the mitogen concanavalin (B7782731) A. nih.gov The peptide's effect—either inhibitory or stimulatory—depended on the timing of its addition relative to the stage of lymphocyte activation. nih.gov For example, when added at the start of the culture, inhibition was observed, but when added at later time points, stimulation of proliferation occurred. nih.gov This effect was blocked by naloxone, indicating it is mediated by opioid receptors. nih.gov

| Peptide | Effect at Low Doses | Effect at High Doses | Cytokine Affected |

|---|---|---|---|

| Met-enkephalin | Stimulation | Inhibition/Suppression | IFN-γ, IL-2, IL-4 |

| YGG (derivative) | Stimulation | Inhibition | IFN-γ |

| YG (derivative) | Stimulation | Inhibition/Suppression | IFN-γ, IL-2, IL-4 |

Regulation of Tissue Growth and Regeneration in Cellular Contexts

Met-enkephalin is involved in the regulation of cell proliferation and tissue growth, with its effects being highly context-dependent and mediated by different receptor subtypes. Studies have particularly focused on its role in adrenal gland growth and its neuroprotective capabilities.

In experimental models of rat adrenal growth, Met-enkephalin demonstrated distinct effects depending on the physiological state of the tissue. nih.gov While µ- and δ-opioid receptor activation appeared to inhibit the growth of immature adrenal glands, they stimulated regeneration in a regenerating gland model. nih.gov In contrast, Met-enkephalin itself exerted a significant antiproliferative effect on both regenerating adrenal glands and on primary cultures of adrenocortical cells. nih.gov This inhibitory action on cell growth was reversed by the general opioid antagonist naltrexone (B1662487) and is believed to be mediated by non-classical zeta (ζ)-opioid receptors. nih.gov

Beyond its role in glandular tissue, enkephalins contribute to neuroprotection, which is a key aspect of tissue preservation and regeneration in the nervous system. mdpi.com Enkephalins can exert neuroprotective effects by mitigating excitotoxicity, a process where excessive release of neurotransmitters like glutamate (B1630785) leads to neuronal damage. mdpi.com They also play a role in reducing oxidative stress within the central nervous system, a pathological feature of conditions like stroke and neurodegenerative diseases. mdpi.com

| Model | Treatment | Effect on Proliferation | Mediating Receptor (Postulated) |

|---|---|---|---|

| Immature Adrenal Gland | µ- and δ-receptor blockade | Increase | µ/δ |

| Regenerating Adrenal Gland | µ- and δ-receptor blockade | Decrease | µ/δ |

| Regenerating Adrenal Gland | Met-enkephalin | Decrease (antiproliferative) | Zeta (ζ) |

| Cultured Adrenocortical Cells | Met-enkephalin | Decrease (antiproliferative) | Zeta (ζ) |

Methodological Approaches in Met Enkephalin Arg Arg Research

Peptide Extraction and Purification Techniques

A critical first step in the analysis of Met-enkephalin-Arg-Arg from biological tissues is its effective extraction and purification from a complex mixture of proteins and other peptides. This process is essential to remove interfering substances and to concentrate the peptide for subsequent analysis.

Acid Extraction and Chromatography (Gel Filtration, Ion Exchange, HPLC)

Acid Extraction: The initial extraction of this compound from tissues, such as the brain or adrenal medulla, is often accomplished using acid extraction. A common method involves homogenizing the tissue in an acidic solution, for instance, 1 M acetic acid with 20 mM HCl, to inhibit proteolytic degradation and precipitate larger proteins pnas.org. Another protocol utilizes a solution of 4% EDTA in 2 M acetic acid for the extraction of opioid peptides from bone and joint tissues nih.gov. Following homogenization, proteins are further precipitated with agents like trichloroacetic acid. The supernatant, containing the peptide fraction, is then typically subjected to ether extraction to remove lipids before lyophilization pnas.org.

Chromatography: Following extraction, various chromatographic techniques are employed in a stepwise manner to purify this compound.

Gel Filtration Chromatography: This technique separates molecules based on their size. Acid extracts of tissues can be passed through a gel filtration column, such as Sephadex G-50, to separate larger molecules from smaller peptides like this compound nih.gov.

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge nih.gov. This method has proven to be particularly effective for the purification of this compound. In a comparative study, ion exchange chromatography demonstrated a significantly higher recovery rate (50%) for this peptide from tissue extracts compared to reverse-phase C18 purification (<5%) nih.gov. This makes it a preferred method for enriching the peptide prior to quantification nih.gov. The principle of IEX relies on the binding of charged molecules to a resin with the opposite charge. Elution is then achieved by changing the pH or increasing the salt concentration of the mobile phase chondrex.com.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the final purification and analysis of peptides bachem.comnih.gov. In RP-HPLC, peptides are separated based on their hydrophobicity americanpeptidesociety.org. The stationary phase is typically a hydrophobic material like C18-modified silica, and the mobile phase is a mixture of water and an organic solvent, such as acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) bachem.com. More hydrophobic peptides have a stronger interaction with the stationary phase and thus elute later. This method offers high resolution and is capable of separating peptides that are chemically very similar pnas.orgbachem.com.

| Purification Step | Principle of Separation | Typical Application in this compound Research |

| Acid Extraction | Solubility and Precipitation | Initial isolation from tissue homogenates and removal of large proteins. |

| Gel Filtration | Size | Separation of large precursor molecules from smaller peptides. |

| Ion Exchange | Net Charge | Effective for enriching the peptide from crude extracts with high recovery rates. |

| Reverse-Phase HPLC | Hydrophobicity | Final high-resolution purification and separation from closely related peptides. |

Detection and Quantification Assays

Once extracted and purified, the concentration of this compound in biological samples is determined using highly sensitive and specific assays.

Radioimmunoassay (RIA) with Specific Antibodies

Radioimmunoassay (RIA) is a classic and highly sensitive method for quantifying this compound microbenotes.com. This technique relies on the principle of competitive binding, where the unlabeled peptide in the sample competes with a radiolabeled version of the peptide for a limited number of binding sites on a specific antibody phoenixbiotech.netprotocols.io. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled peptide in the sample microbenotes.com.

The development of highly specific antibodies is crucial for a reliable RIA. Studies have focused on producing and characterizing antibodies that specifically recognize this compound with minimal cross-reactivity to other related opioid peptides nih.gov. For instance, a specific and sensitive RIA procedure has been described where the antiserum was raised against the methionine sulphoxide derivative of the peptide, which increased the specificity of the assay nih.gov. In this method, both samples and standards were oxidized prior to the assay nih.gov. The specificity of the RIA is often confirmed by demonstrating that the immunoreactivity in tissue extracts co-elutes with synthetic this compound during HPLC analysis nih.gov.

| Feature | Description |

| Principle | Competitive binding between radiolabeled and unlabeled peptide for a specific antibody. |

| Key Reagents | Specific antibody against this compound, radiolabeled this compound. |

| Detection | Measurement of radioactivity using a gamma counter. |

| Advantage | High sensitivity for detecting low concentrations of the peptide. |

| Requirement | Development and characterization of highly specific antibodies. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QTOF MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for the definitive identification and quantification of peptides like this compound. This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and structural information provided by tandem mass spectrometry nih.govnih.gov.

In a typical LC-MS/MS workflow, the peptide mixture is first separated by HPLC, and the eluting peptides are then ionized and introduced into the mass spectrometer. The mass spectrometer selects the precursor ion corresponding to the mass-to-charge ratio of this compound, fragments it, and then detects the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification nih.gov. The use of stable isotope-labeled internal standards is a common practice to ensure accurate quantification nih.gov. High-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) MS, can further enhance the specificity of the analysis bioanalysis-zone.com.

High Performance Liquid Chromatography (HPLC) for Product Analysis

Beyond its role in purification, HPLC is a fundamental tool for the analysis of this compound. When coupled with a suitable detector, typically UV absorbance at 210-220 nm, HPLC can be used to assess the purity of a sample and to quantify the peptide bachem.com. The retention time of the peptide on a specific column under defined conditions serves as a key identifying characteristic. For product analysis, the peak corresponding to this compound in a biological sample is compared to that of a synthetic standard pnas.org. This is often used to validate the identity of the immunoreactive material detected by RIA nih.govnih.gov.